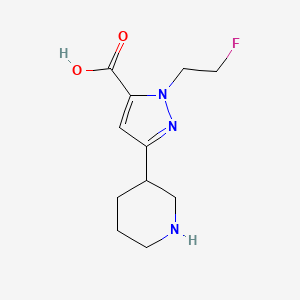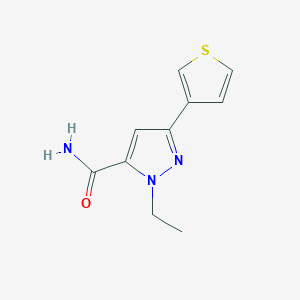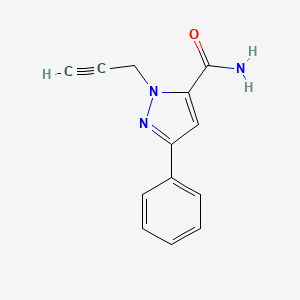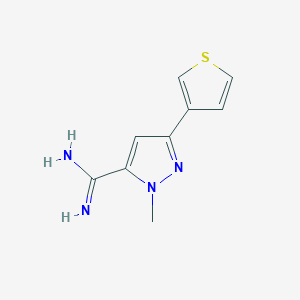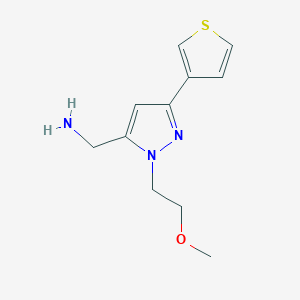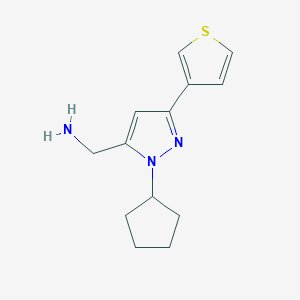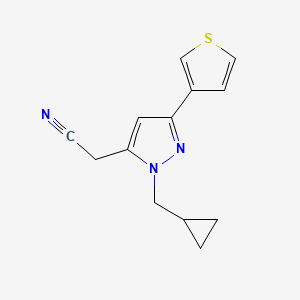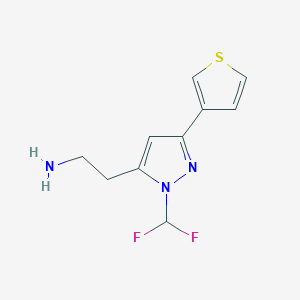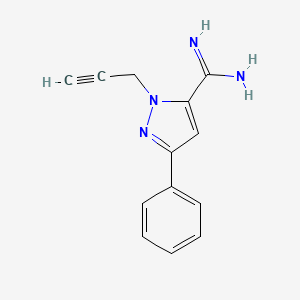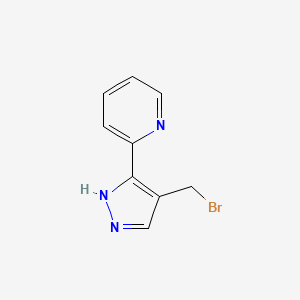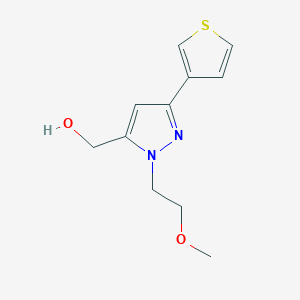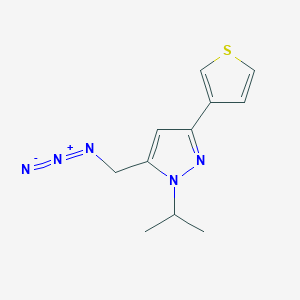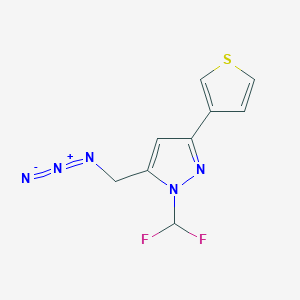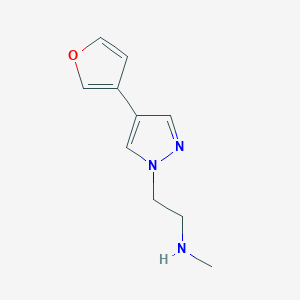
2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine
Descripción general
Descripción
The compound “2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine” is a complex organic molecule that contains several functional groups. It has a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . Attached to this furan ring is a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms . The molecule also contains an amine group (-NH2) and a methyl group (-CH3) attached to an ethane backbone .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The furan and pyrazole rings might be formed through cycloaddition or cyclization reactions . The amine group could potentially be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and pyrazole rings would contribute to the compound’s aromaticity . The amine group would make the compound a base, capable of accepting a proton .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The furan ring could undergo electrophilic aromatic substitution reactions . The pyrazole ring could participate in nucleophilic aromatic substitution reactions . The amine group could be protonated or alkylated .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and arrangement of its functional groups .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
This compound is involved in the synthesis of a variety of heterocyclic compounds, showcasing its versatility in organic synthesis. For instance, it has been used in three-component condensations to yield pyrrolo[3,4-c]pyrazol-6-ones and 3-phenylhydrazones, demonstrating its ability to act as a precursor in complex chemical reactions (Gein & Mar'yasov, 2015). Additionally, its reactivity has been explored in the synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazole derivatives, further underlining its utility in producing a broad range of heterocyclic compounds with potential applications in materials science and pharmacology (El-Essawy & Rady, 2011).
Materials Science and Catalysis
In materials science, this compound has been utilized in the formation of cobalt(II) complexes, which are of interest due to their magnetic and catalytic properties. These complexes have been studied for their structural characteristics and potential application in catalysis, particularly in polymerization processes. For example, specific cobalt(II) complexes have shown promise in the polymerization of methyl methacrylate (MMA), producing polymers with high molecular weight and narrow polydispersity index, indicating their potential as catalysts in materials synthesis (Choi et al., 2015).
Antimicrobial and Biological Studies
Furthermore, derivatives of this compound have been synthesized and evaluated for their antimicrobial activity. The exploration of its derivatives in the development of new antimicrobial agents is a testament to the compound's significance in medicinal chemistry. Studies have identified certain pyrazole and furan derivatives incorporating this scaffold that exhibited promising effects against various bacterial and fungal strains, highlighting its potential as a backbone for designing new antimicrobial compounds (El-Wahab et al., 2011).
Structural and Computational Analysis
The compound and its derivatives have also been subjects of structural and computational analysis to understand their physicochemical properties and reactivity patterns. For instance, X-ray crystallography and molecular modeling studies have provided insights into the structural features that contribute to their biological activity, aiding in the rational design of novel compounds with improved efficacy and selectivity (Titi et al., 2020).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-[4-(furan-3-yl)pyrazol-1-yl]-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-11-3-4-13-7-10(6-12-13)9-2-5-14-8-9/h2,5-8,11H,3-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVIEJZIGOGOOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1C=C(C=N1)C2=COC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


